N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the acetamide nitrogen, a phenyl-substituted triazole core, and a (4-propylphenoxy)methyl side chain. The compound’s synthesis likely involves multi-step reactions, including cyclization of 1,2,4-triazole precursors and thioether bond formation, as seen in analogous compounds .
Properties
CAS No. |
539808-41-8 |
|---|---|
Molecular Formula |
C29H32N4O2S |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
2-[[4-phenyl-5-[(4-propylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C29H32N4O2S/c1-5-9-23-12-14-25(15-13-23)35-18-26-31-32-29(33(26)24-10-7-6-8-11-24)36-19-27(34)30-28-21(3)16-20(2)17-22(28)4/h6-8,10-17H,5,9,18-19H2,1-4H3,(H,30,34) |
InChI Key |
ZODSYBZKNXYVIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4C)C)C |
Origin of Product |
United States |
Preparation Methods
Core Triazole Skeleton Construction
The 1,2,4-triazole ring serves as the central scaffold. Two primary strategies dominate its synthesis:
-
Condensation of Hydrazines with Carboxylic Acid Derivatives : Reaction of phenylhydrazine with imidate esters or nitriles under acidic conditions generates 1,2,4-triazole precursors. For example, condensation of 4-propylphenoxyacetyl hydrazide with a nitrile-bearing thioacetate group can yield the triazole intermediate.
-
Cyclization of Thiosemicarbazides : Thiosemicarbazides derived from mesityl isocyanate and hydrazine derivatives undergo cyclization in polar aprotic solvents (e.g., DMF) at 80–100°C to form the triazole core.
Thioacetamide Side-Chain Introduction
The thioether linkage (-S-) is introduced via nucleophilic displacement. A halogenated triazole intermediate (e.g., 3-chloro-1,2,4-triazole) reacts with 2-mercaptoacetamide in the presence of a base (K₂CO₃ or Et₃N) in ethanol or DMF. This step typically achieves 85–90% yield when conducted at 60–70°C for 6–8 hours.
Mesityl and 4-Propylphenoxymethyl Substituent Attachment
-
Mesityl Group (2,4,6-Trimethylphenyl) : Introduced via Ullmann coupling or nucleophilic aromatic substitution using mesityl bromide under Pd catalysis.
-
4-Propylphenoxymethyl Group : Formed by alkylation of the triazole’s N-1 position with 4-propylphenoxymethyl chloride in acetone or THF, often requiring phase-transfer catalysts like tetrabutylammonium bromide (TBAB) for enhanced reactivity.
Synthetic Routes and Reaction Optimization
Route 1: Sequential Functionalization of Preformed Triazole
-
Step 1 : Synthesis of 5-((4-propylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol via cyclization of 4-phenyl-3-thiosemicarbazide with 4-propylphenoxyacetaldehyde in acetic acid (Yield: 78–82%).
-
Step 2 : Thioether formation by reacting the thiol intermediate with 2-chloro-N-mesitylacetamide in DMF/K₂CO₃ at 70°C (Yield: 88–92%).
Key Optimization Parameters :
Route 2: One-Pot Tandem Synthesis
A streamlined approach condenses multiple steps into a single reactor:
-
Triazole Formation : In-situ generation of the triazole-thiol via cyclization of phenyl isothiocyanate and 4-propylphenoxyacetyl hydrazide in refluxing ethanol.
-
Concurrent Alkylation/Amidation : Direct addition of mesityl chloroacetamide and K₂CO₃ to the reaction mixture, eliminating intermediate isolation (Overall Yield: 68–72%).
Advantages : Reduced purification steps and higher atom economy.
Challenges : Competing side reactions necessitate precise temperature control (60±2°C).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
HPLC analysis using a C18 column (ACN/H₂O = 70:30) reveals ≥99.5% purity for optimized routes. Critical impurities include unreacted triazole-thiol (RT = 3.2 min) and over-alkylated byproducts (RT = 5.8 min).
Industrial-Scale Considerations
Catalytic Esterification and Amidation
Adapting methodologies from Modafinil synthesis, the thioacetamide moiety is introduced via ester intermediates:
-
Esterification : Reacting 2-((triazolyl)thio)acetic acid with methanol/H₂SO₄ yields methyl esters (94–96% purity).
-
Amidation : Treating the ester with gaseous NH₃ in methanol at 25–30°C produces the acetamide (Yield: 90–94%).
Table 1 : Comparative Yields for Amidation Solvents
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 25 | 92 | 99.7 |
| Ethanol | 30 | 88 | 98.5 |
| THF | 40 | 75 | 95.2 |
Waste Reduction Strategies
-
In-Situ Esterification-Amidation : Eliminates intermediate isolation, reducing solvent use by 40%.
-
Catalyst Recycling : H₂SO₄ from esterification is neutralized with NaHCO₃ and filtered, enabling reuse in subsequent batches.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the acetamide moiety, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic molecule that has garnered attention in various scientific applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential of compounds with similar structures in anticancer applications. For instance, derivatives of triazole compounds have shown significant growth inhibition against various cancer cell lines. A study demonstrated that triazole derivatives exhibited up to 86% growth inhibition on specific cancer cell lines such as SNB-19 and OVCAR-8 .
Antimicrobial Properties
Compounds featuring the triazole moiety have also been evaluated for their antimicrobial activity. Research indicates that certain triazole derivatives possess significant antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains .
Neurological Applications
The inhibition of enzymes related to neurological disorders is another promising application area. Compounds similar to this compound have been studied for their effects on conditions like Alzheimer's disease through the modulation of neurotransmitter systems and neuroprotective pathways .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines/Organisms | Inhibition (%) |
|---|---|---|
| Anticancer | SNB-19 | 86.61 |
| OVCAR-8 | 85.26 | |
| Antimicrobial | Mycobacterium smegmatis | Significant |
| Candida albicans | Moderate | |
| Neurological | Alzheimer's model | Neuroprotective |
Table 2: Comparative Analysis of Triazole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| N-Mesityl Compound | Anticancer | |
| Propylphenoxy Triazole | Antimicrobial | |
| Other Triazole Derivatives | Neurological |
Case Study 1: Anticancer Efficacy
In a controlled study assessing the efficacy of triazole derivatives, researchers found that compounds similar to N-Mesityl-2 exhibited potent anticancer properties against multiple cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Screening
A series of tests conducted on various microbial strains demonstrated that triazole derivatives could effectively inhibit growth, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against resistant strains.
Mechanism of Action
The mechanism of action of N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and thioacetamide moiety are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis parameters, and physical properties, derived from the evidence:
Key Observations:
Substituent Effects on Physical Properties :
- Bulky groups (e.g., mesityl in the target compound) likely increase melting points and lipophilicity compared to smaller substituents like allyl .
- Polar groups (e.g., pyridinyl in 6a or nitrile in 5o) enhance solubility but may reduce synthetic yields due to steric hindrance .
Synthetic Efficiency :
- Yields for triazole-acetamide derivatives range from 50% to 88%, with higher yields linked to simpler substituents (e.g., 83% for compound 6c with allyl and pyridin-2-yl groups) .
- Multi-step syntheses (e.g., compound 13 in ) often require precise stoichiometry and purification via chromatography, impacting scalability .
Biological Relevance: Compounds like ORcoRAM2 () and VUAA1 () demonstrate that triazole-acetamides are potent receptor modulators, suggesting the target compound may share similar mechanisms . Antioxidant and antimicrobial activities are noted in analogs with hydrazide or thioether side chains (), highlighting functional group importance .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Mesityl-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves refluxing equimolar concentrations of triazole and acetamide precursors in the presence of pyridine and zeolite catalysts (e.g., Y-H zeolite) at 150°C for 5 hours . Post-reaction, the mixture is cooled, acidified, and recrystallized from ethanol. Yield optimization requires precise stoichiometric control and catalyst selection, as excess pyridine may require distillation to prevent side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities . Mass spectrometry (MS) should confirm molecular weight alignment with theoretical values .
Q. What storage conditions are essential to maintain the stability of this compound in long-term studies?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and heat, as triazole-thioacetamide derivatives are prone to hydrolysis and thermal decomposition . Pre-use purity checks via thin-layer chromatography (TLC) are advised to detect degradation.
Advanced Research Questions
Q. How can reaction byproducts be systematically identified and minimized during synthesis?
- Methodological Answer : Use tandem LC-MS to track byproduct formation in real-time. Adjust reaction parameters (e.g., reducing temperature to 120°C or substituting pyridine with milder bases like triethylamine) to suppress side reactions. Zeolite catalysts can enhance selectivity by restricting unwanted molecular interactions .
Q. What computational strategies are effective for predicting the biological activity or binding mechanisms of this compound?
- Methodological Answer : Employ density functional theory (DFT) to model electronic properties and molecular docking simulations to assess interactions with target proteins (e.g., kinases or receptors). Validate predictions with in vitro assays, such as enzyme inhibition or antiproliferative activity screens, using cell lines relevant to the hypothesized mechanism .
Q. How should contradictory data between in silico predictions and experimental biological activity be resolved?
- Methodological Answer : Re-evaluate computational models for parameter accuracy (e.g., solvation effects or protonation states). Conduct dose-response experiments to confirm activity thresholds and use orthogonal assays (e.g., surface plasmon resonance for binding affinity) to validate interactions. Cross-reference with structurally analogous compounds to identify scaffold-specific trends .
Q. What strategies improve the solubility of hydrophobic triazole-thioacetamide derivatives for in vivo studies?
- Methodological Answer : Synthesize water-soluble salts (e.g., sodium or hydrochloride salts) via acid-base reactions. Alternatively, formulate with cyclodextrins or lipid-based nanoparticles. Monitor solubility changes using dynamic light scattering (DLS) and validate bioavailability through pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
